molecular formula C11H15Cl2N5 B13500234 1-(3-Chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride CAS No. 1931-19-7

1-(3-Chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride

Cat. No.: B13500234
CAS No.: 1931-19-7
M. Wt: 288.17 g/mol
InChI Key: XHCUHVHWTQIMSO-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a chlorophenyl group and two amino groups. The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloroaniline with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated reactors and real-time monitoring systems helps in maintaining consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino groups can participate in redox reactions under appropriate conditions.

    Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted triazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

1-(3-Chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine (mCPP): A compound with similar structural features but different biological activities.

    1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another related compound with distinct chemical properties and applications.

Uniqueness

1-(3-Chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine stands out due to its unique triazine ring structure, which imparts specific chemical reactivity and biological activity

Properties

CAS No.

1931-19-7

Molecular Formula

C11H15Cl2N5

Molecular Weight

288.17 g/mol

IUPAC Name

1-(3-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride

InChI

InChI=1S/C11H14ClN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-4-7(12)6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H

InChI Key

XHCUHVHWTQIMSO-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(N=C(N1C2=CC(=CC=C2)Cl)N)N)C.Cl

Origin of Product

United States

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